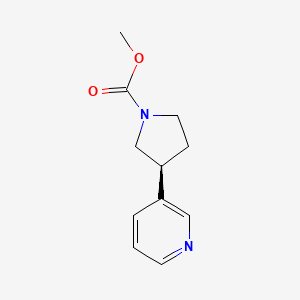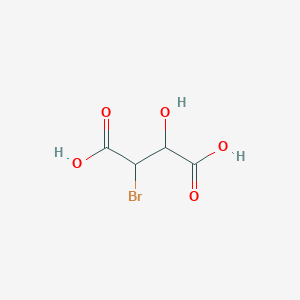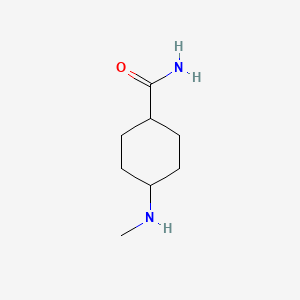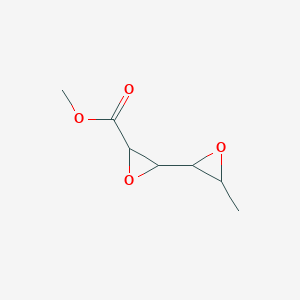![molecular formula C6H7N3O3 B13986803 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid CAS No. 19674-84-1](/img/structure/B13986803.png)
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid is a compound with the molecular formula C6H7N3O3 and a molecular weight of 169.13808 g/mol This compound contains a pyrimidine ring, which is a six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 3
Métodos De Preparación
The synthesis of 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-3H-pyrimidin-4-amine with chloroacetic acid under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides, thiols, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the reduction of inflammation .
At the molecular level, the pyrimidine ring structure of the compound allows it to interact with nucleic acids and proteins, affecting their function and stability. This interaction can disrupt key cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid can be compared with other similar compounds, such as 2-[(2-oxo-3H-pyrimidin-4-yl)amino]propanoic acid and 2-[(2-oxo-3H-pyrimidin-4-yl)amino]butanoic acid. These compounds share the same pyrimidine ring structure but differ in the length and nature of the side chain attached to the amino group .
2-[(2-oxo-3H-pyrimidin-4-yl)amino]propanoic acid: This compound has a propanoic acid side chain, which makes it slightly more hydrophobic compared to this compound.
2-[(2-oxo-3H-pyrimidin-4-yl)amino]butanoic acid: This compound has a butanoic acid side chain, which further increases its hydrophobicity.
The uniqueness of this compound lies in its balance of hydrophilicity and hydrophobicity, which allows it to interact effectively with both aqueous and lipid environments.
Propiedades
Número CAS |
19674-84-1 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
2-[(2-oxo-1H-pyrimidin-6-yl)amino]acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-4-1-2-7-6(12)9-4/h1-2H,3H2,(H,10,11)(H2,7,8,9,12) |
Clave InChI |
QKGIANUYNBBFCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N=C1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)



![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

